REACTION_CXSMILES
|
[F:1][CH2:2][C:3]1([CH2:9][OH:10])[O:8][CH2:7][CH2:6]C[O:4]1.OC(O)C(=O)C>C(O)CO>[F:1][CH2:2][C:3]1([CH2:9][OH:10])[O:4][CH2:6][CH2:7][O:8]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FCC1(OCCCO1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(C)=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FCC1(OCCO1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 543 mg | |
YIELD: PERCENTYIELD | 13.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |